2-Butyl-3-ethoxycyclohex-2-en-1-one
Description
Properties
CAS No. |
56459-18-8 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-butyl-3-ethoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-10-11(13)8-6-9-12(10)14-4-2/h3-9H2,1-2H3 |
InChI Key |
FLYIQQFRXDXICO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(CCCC1=O)OCC |
Origin of Product |
United States |
Q & A
Q. What are the optimal synthetic routes for 2-butyl-3-ethoxycyclohex-2-en-1-one, and how can its purity and structural integrity be validated?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between ethyl acetoacetate and butyraldehyde under basic conditions, followed by cyclization. Key analytical methods include:
- NMR Spectroscopy : Confirm regiochemistry using H and C NMR (e.g., downfield shifts for the α,β-unsaturated ketone at ~6.5 ppm and carbonyl at ~200 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (140.18 g/mol) via high-resolution MS (HRMS) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm.
Q. How does the ethoxy substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer : Perform kinetic degradation studies in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm for the enone system). The ethoxy group’s electron-donating effect stabilizes the enone system under acidic conditions but increases hydrolysis susceptibility in alkaline media due to nucleophilic attack on the carbonyl .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Address this by:
- Meta-Analysis : Pool data from independent studies (e.g., antimicrobial IC50 values) and apply statistical weighting .
- Dose-Response Reproducibility : Validate bioactivity in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Structural Confirmation : Ensure tested samples are identical; impurities like 3-butyl isomers (common side products) may skew results .
Q. How can computational modeling predict the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The enone’s LUMO energy (-1.8 eV) indicates moderate electrophilicity, favoring reactions with electron-rich dienes (e.g., furan). Validate predictions experimentally via kinetic studies (k2 ~0.15 M<sup>−1</sup>s<sup>−1</sup> at 25°C) .
Q. What advanced spectroscopic techniques elucidate the mechanism of its radical scavenging activity?
- Methodological Answer :
- EPR Spectroscopy : Detect stable radical adducts using spin traps like DMPO. The ethoxy group’s resonance stabilization reduces radical recombination rates.
- Kinetic Isotope Effects (KIE) : Compare H/D substitution at the α-carbon to identify hydrogen abstraction as the rate-limiting step .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s cytotoxicity in cancer cell lines?
- Methodological Answer : Contradictions stem from:
- Cell Line Variability : MDA-MB-231 (triple-negative breast cancer) may show higher sensitivity (IC50 = 12 µM) than MCF-7 (IC50 = 45 µM) due to differential expression of detoxifying enzymes.
- Assay Interference : The compound’s autofluorescence at 488 nm may distort results in MTT assays. Use alternative assays like ATP luminescence .
Experimental Design Considerations
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Variable Substituents : Systematically modify the butyl chain length (e.g., methyl to pentyl) and ethoxy position.
- Controls : Include cyclohex-2-en-1-one (parent scaffold) and 3-ethoxy analogs.
- Data Normalization : Express bioactivity relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for inter-experimental variability .
Regulatory and Safety Guidelines
Q. What protocols ensure compliance with safety standards when handling this compound?
- Methodological Answer :
- ECHA Guidelines : Use fume hoods for synthesis (due to volatile ethoxy byproducts) and store at -20°C under nitrogen to prevent oxidation.
- Waste Disposal : Neutralize acidic degradation products with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
